4-n-Propoxy-3,5-dimethylbenzoyl chloride
Description
4-n-Propoxy-3,5-dimethylbenzoyl chloride is a substituted benzoyl chloride derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. As an acyl chloride, it is highly reactive, commonly employed in synthesizing amides, esters, and other derivatives through nucleophilic acyl substitution. Its structural features—particularly the electron-donating propoxy and methyl substituents—modulate its electronic and steric properties, influencing reactivity, solubility, and applications in organic synthesis .
Properties
IUPAC Name |
3,5-dimethyl-4-propoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENONBZTWYYBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The conversion of 4-n-propoxy-3,5-dimethylbenzoic acid to its corresponding acyl chloride follows a nucleophilic acyl substitution mechanism. Thionyl chloride (SOCl₂) acts as both the chlorinating agent and solvent, facilitating the replacement of the hydroxyl group (-OH) with a chloride (-Cl) atom. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the equilibrium toward completion.
Staged Reaction Protocol
Adapted from a patented method for synthesizing 3,5-dimethylbenzoyl chloride, the process involves three temperature-controlled stages to maximize yield and purity:
-
Insulation Reaction : The reaction mixture is maintained at 35°C for 1 hour to initiate chloride formation without excessive side reactions.
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Heating Reaction : Gradual heating to 45°C (0.5°C/min) for 0.5 hours, followed by a further increase to 50°C (1°C/min) for an additional 0.5 hours.
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Reflux Reaction : The mixture is refluxed (typically 80–100°C) for 2–3 hours to ensure complete conversion.
Table 1: Optimized Reaction Conditions and Outcomes
| Parameter | Value | Yield | Purity |
|---|---|---|---|
| Molar Ratio (Acid:SOCl₂) | 1:2–3 | >98.5% | ≥99.8% |
| Temperature Stages | 35°C → 45°C → 50°C → Reflux | 98.6% | 99.9% |
| Reaction Time | 4–5 hours total | 98.5% | 99.8% |
Workup and Purification
Excess thionyl chloride is removed via distillation under reduced pressure, yielding the crude product. Subsequent distillation under inert atmosphere produces 4-n-propoxy-3,5-dimethylbenzoyl chloride with >99.8% purity.
Alternative Chlorinating Agents
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride offers milder conditions, often used with catalytic dimethylformamide (DMF). This method is preferred for acid-sensitive substrates but may require longer reaction times (12–24 hours).
Table 2: Comparative Analysis of Chlorinating Agents
| Agent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| SOCl₂ | 35–100°C | 4–5h | >98.5% | ≥99.8% |
| PCl₅ | 25°C | 2–3h | 85–90% | 95–97% |
| (COCl)₂/DMF | 0–25°C | 12–24h | 90–92% | 98–99% |
Synthesis of 4-n-Propoxy-3,5-dimethylbenzoic Acid Precursor
The benzoic acid precursor (CAS: 1039885-39-6) is synthesized via:
Chemical Reactions Analysis
Types of Reactions
4-n-Propoxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) can be used to hydrolyze the acyl chloride group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
Organic Synthesis
4-n-Propoxy-3,5-dimethylbenzoyl chloride serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including acylation and the formation of amides. The compound can be utilized to introduce the 3,5-dimethylbenzoyl group into various substrates, which can enhance the biological activity of the resulting compounds.
Key Reactions:
- Acylation Reactions: The compound can acylate alcohols and amines to form esters and amides, respectively. This process is crucial for synthesizing complex organic molecules.
- Formation of Heterocycles: It can be employed to create heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities.
Pharmaceutical Applications
In pharmaceutical research, this compound is often used as an intermediate in the synthesis of bioactive molecules. Its derivatives have been studied for their potential therapeutic effects.
Case Studies:
- Inhibitors of Bacterial Growth: Research has indicated that derivatives of this compound may inhibit specific bacterial enzymes essential for bacterial survival. For example, compounds derived from this compound have shown promise as inhibitors of LpxC, an enzyme critical for the biosynthesis of lipid A in Gram-negative bacteria .
Agricultural Chemistry
The compound has also found applications in agricultural chemistry as a potential insecticide. Its derivatives exhibit insecticidal properties against various pests, particularly those belonging to the orders Lepidoptera and Homoptera.
Insecticidal Activity:
Research has demonstrated that certain derivatives of this compound possess significant insecticidal activity. These compounds can disrupt the normal physiological processes in insects, making them effective for pest control .
Mechanism of Action
The mechanism of action of 4-n-Propoxy-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the benzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-n-Propoxy-3,5-dimethylbenzoyl chloride with its methoxy and butoxy analogs, highlighting key differences in molecular structure and predicted properties:
| Compound Name | Alkoxy Chain Length | Molecular Formula | Molecular Weight (g/mol) | Predicted logP* | Solubility (Polar Solvents) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 4-Methoxy-3,5-dimethylbenzoyl chloride | C1 (methoxy) | C₁₁H₁₁ClO₂ | 210.66 | ~2.8 | Moderate (acetone, DCM) | Not reported |
| This compound | C3 (propoxy) | C₁₃H₁₅ClO₂ | 238.71 | ~3.5 | Low (DCM, ether) | Not reported |
| 4-Butoxy-3,5-dimethylbenzoyl chloride | C4 (butoxy) | C₁₄H₁₇ClO₂ | 252.74 | ~4.2 | Very low (hexane) | Not reported |
*logP values estimated based on alkoxy chain elongation trends.
Key Observations :
- Lipophilicity: Increasing alkoxy chain length (methoxy → propoxy → butoxy) elevates logP, enhancing lipophilicity. This trend impacts solubility, with longer chains favoring nonpolar solvents .
- Butoxy derivatives face even greater steric challenges .
Biological Activity
4-n-Propoxy-3,5-dimethylbenzoyl chloride is an acyl chloride derivative that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol
CAS Number: 112157-45-6
Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:
- Reactants: Propoxybenzene and thionyl chloride (SOCl2).
- Catalyst: Aluminum chloride (AlCl3) is used as a Lewis acid catalyst.
- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis, often using solvents like dichloromethane or toluene.
The biological activity of this compound primarily stems from its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This property is exploited in the synthesis of bioactive molecules and drug candidates.
Research Findings
Recent studies have investigated the compound's potential biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that certain modifications of the compound enhanced its efficacy against Gram-positive bacteria, suggesting potential for development into therapeutic agents.
- Anti-inflammatory Effects: Preliminary findings suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This aspect warrants further investigation to elucidate the exact pathways involved.
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology: Disk diffusion method was employed to assess the inhibition zones.
- Results: The compound showed a notable inhibition zone (15 mm) at a concentration of 100 µg/disc, indicating promising antibacterial activity.
-
Synthesis of Bioactive Molecules:
- Objective: To utilize this compound in synthesizing novel anti-cancer agents.
- Methodology: The compound was reacted with various amines to produce amides.
- Results: Several synthesized amides exhibited cytotoxicity against cancer cell lines (MCF-7 and HeLa), with IC50 values ranging from 10 to 30 µM.
Applications in Research
This compound is utilized in various scientific applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Employed in preparing functionalized polymers and advanced materials for industrial applications.
- Biological Studies: Used in synthesizing bioactive molecules for studying biological pathways and mechanisms.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-n-Butoxy-3,5-dimethylbenzoyl chloride | Structure | Exhibits different steric properties due to butoxy group. |
| 4-n-Ethoxy-3,5-dimethylbenzoyl chloride | Structure | Ethoxy group influences solubility and reactivity. |
| 4-n-Methoxy-3,5-dimethylbenzoyl chloride | Structure | Methoxy group enhances electron density on aromatic ring. |
Q & A
Basic: What are the standard synthetic routes for preparing 4-n-propoxy-3,5-dimethylbenzoyl chloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves two steps: (1) introducing the propoxy group to 3,5-dimethylphenol via nucleophilic substitution, and (2) converting the resulting benzoic acid derivative to the acyl chloride using reagents like oxalyl chloride or thionyl chloride. For step 2, anhydrous conditions are critical. A method involving oxalyl chloride (2 equiv.) in dichloromethane (DCM) with catalytic DMF, stirred under nitrogen for 90 minutes, achieves high yields (>95%) . Optimization includes monitoring reaction completion via TLC or in situ IR spectroscopy to track carbonyl chloride formation (peaks ~1800 cm⁻¹) .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR in CDCl3 confirm substitution patterns (e.g., propoxy methyl protons at δ ~1.0 ppm, aromatic protons at δ ~6.8–7.2 ppm).
- IR Spectroscopy: A strong C=O stretch ~1770–1800 cm⁻¹ confirms acyl chloride formation.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C12H15ClO2 requires m/z 226.0760). Cross-reference with NIST Chemistry WebBook data for similar benzoyl chlorides .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
The compound is moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in sealed, amber vials. Use anhydrous solvents (e.g., DCM, THF) for reactions. Degradation can be monitored via NMR: hydrolysis products (e.g., benzoic acid derivatives) show downfield shifts in carbonyl peaks .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
Answer:
The electron-donating propoxy and methyl groups activate the carbonyl toward nucleophilic attack. Density functional theory (DFT) studies on analogous compounds show that substituents at the 3,5-positions lower the LUMO energy of the carbonyl, facilitating nucleophilic substitution. Kinetic studies (e.g., with amines or alcohols) reveal second-order dependence on nucleophile concentration, consistent with a concerted mechanism .
Advanced: How can computational modeling predict the reactivity and electronic properties of this compound?
Answer:
- DFT Calculations: Use Gaussian or ORCA to compute electrostatic potential maps, identifying electrophilic regions (e.g., carbonyl carbon).
- LogP Prediction: Tools like MarvinSketch estimate logP ~3.2, indicating moderate hydrophobicity. Compare with experimental HPLC-derived logP values for validation .
Advanced: What strategies resolve contradictions in reported spectral data for acyl chlorides?
Answer:
- Cross-Validation: Compare NMR/IR data across multiple sources (e.g., NIST WebBook vs. synthesized standards).
- Isotopic Labeling: Use deuterated reagents to confirm peak assignments.
- Replication: Reproduce synthetic conditions from conflicting studies to isolate variables (e.g., solvent purity, temperature) .
Advanced: How can researchers design experiments to study the compound’s biological activity?
Answer:
- In Vitro Assays: React with amino acids (e.g., glycine) to form amide conjugates; evaluate cytotoxicity via MTT assays.
- Structure-Activity Relationships (SAR): Modify substituents (e.g., propoxy chain length) and compare bioactivity using ANOVA to identify critical functional groups .
Advanced: What are the challenges in scaling up synthesis, and how can process engineering address them?
Answer:
- Heat Management: Exothermic reactions (e.g., acyl chloride formation) require jacketed reactors with precise temperature control.
- Separation: Use membrane technologies (e.g., nanofiltration) to isolate the product from byproducts. CRDC subclass RDF2050104 provides frameworks for optimizing separation .
Advanced: How do steric effects from the 3,5-dimethyl groups influence reaction kinetics?
Answer:
Steric hindrance slows nucleophilic attack at the carbonyl. Kinetic studies with bulkier nucleophiles (e.g., tert-butanol) show reduced rate constants (k) compared to methanol. Molecular dynamics simulations quantify steric parameters (e.g., Tolman cone angles) to model these effects .
Advanced: What methodologies validate the compound’s purity in complex matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
